Norstaminol A

Description

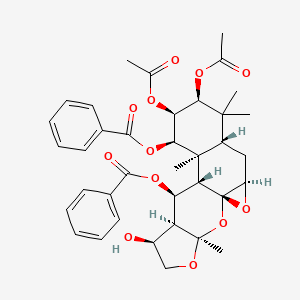

Norstaminol A is a highly oxygenated staminane-type diterpene isolated from the medicinal plant Orthosiphon stamineus (Java tea). Its molecular formula is C₃₇H₄₂O₁₂, with a molecular weight of 678.73 g/mol . This compound is part of a broader class of bioactive diterpenes derived from Orthosiphon species, which have been studied for their diverse biological activities.

Properties

Molecular Formula |

C37H42O12 |

|---|---|

Molecular Weight |

678.7 g/mol |

IUPAC Name |

[(1R,3R,5S,7S,8S,9R,10S,11S,12S,13S,14S,17R)-7,8-diacetyloxy-9-benzoyloxy-14-hydroxy-6,6,10,17-tetramethyl-2,16,18-trioxapentacyclo[9.7.0.01,3.05,10.013,17]octadecan-12-yl] benzoate |

InChI |

InChI=1S/C37H42O12/c1-19(38)44-28-30(45-20(2)39)34(3,4)24-17-25-37(48-25)29(35(24,5)31(28)47-33(42)22-15-11-8-12-16-22)27(26-23(40)18-43-36(26,6)49-37)46-32(41)21-13-9-7-10-14-21/h7-16,23-31,40H,17-18H2,1-6H3/t23-,24+,25-,26+,27-,28+,29-,30-,31+,35+,36-,37+/m1/s1 |

InChI Key |

BNVISAOEFRYBOH-UPAQOOKSSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2([C@@H](C[C@@H]3[C@]4([C@@H]2[C@@H]([C@@H]5[C@@H](CO[C@@]5(O4)C)O)OC(=O)C6=CC=CC=C6)O3)C([C@@H]1OC(=O)C)(C)C)C)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(=O)OC1C(C(C2CC3C4(O3)C(C2(C1OC(=O)C5=CC=CC=C5)C)C(C6C(COC6(O4)C)O)OC(=O)C7=CC=CC=C7)(C)C)OC(=O)C |

Synonyms |

norstaminol A norstaminol-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues from Orthosiphon stamineus

Norstaminol A shares its plant origin with several structurally related diterpenes, including Staminolactones A/B and Norstaminone A. Key differences lie in their functional groups and bioactivities:

Key Observations :

- Structural Complexity: this compound’s larger molecular framework (C₃₇ vs.

- Bioactivity Divergence: Despite shared origins, this compound and Norstaminone A exhibit distinct mechanisms—NO inhibition vs. cytotoxicity—highlighting structural nuances that dictate target specificity.

Comparison with Other Bioactive Natural Compounds

This compound can also be contextualized against non-diterpene compounds with overlapping sources or functions:

Key Observations :

- Size-Activity Relationship: this compound’s higher molecular weight (678.73 vs. 151–309 g/mol in others) correlates with its complex mechanism (NO inhibition) compared to simpler alkaloids like D-Norpseudoephedrine.

- Therapeutic Potential: Unlike cytotoxic compounds (e.g., Norrufescine), this compound’s NO inhibition may target inflammatory pathways, offering a unique application niche.

Research Implications and Gaps

- Structural Elucidation: Detailed NMR or crystallographic data for this compound and its analogues are absent in the provided evidence, limiting mechanistic insights .

- Pharmacokinetics: No data on bioavailability, metabolism, or toxicity are available, necessitating further preclinical studies.

Q & A

Basic Research Questions

Q. How to design a controlled experiment to evaluate Norstaminol A’s in vitro efficacy against cancer cell lines?

- Methodological Answer : Begin by identifying dependent variables (e.g., cell viability, apoptosis markers) and independent variables (e.g., this compound concentration, exposure time). Include a negative control (untreated cells) and a positive control (cells treated with a known cytotoxic agent). Use standardized assays like MTT or flow cytometry for data collection. Ensure replicates (n ≥ 3) to account for biological variability. Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s biochemical pathways?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as “this compound biosynthesis,” “metabolic targets,” and “structure-activity relationship.” Filter results by relevance and publication date (last 5–10 years). Synthesize findings into a table summarizing pathways (e.g., enzymatic inhibition, receptor binding) and conflicting results. Prioritize primary literature over reviews to avoid bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism). Calculate IC50/EC50 values with 95% confidence intervals. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric tests like Kruskal-Wallis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay protocols, solvent differences). Replicate experiments under standardized conditions, controlling for temperature, pH, and serum content. Use Bland-Altman plots to assess inter-study variability. Cross-validate findings with orthogonal assays (e.g., Western blot vs. ELISA) .

Q. What methodological considerations are critical when replicating in vivo studies on this compound’s pharmacokinetics?

- Methodological Answer : Standardize animal models (e.g., strain, age, sex) and dosing regimens (oral vs. intravenous). Measure plasma concentrations via LC-MS/MS at consistent timepoints. Account for metabolic differences by including cytochrome P450 inhibition assays. Adhere to NIH preclinical guidelines for sample size justification and blinding protocols .

Q. How to optimize chromatographic protocols for isolating this compound from complex biological matrices?

- Methodological Answer : Screen columns (C18, HILIC) and mobile phases (acetonitrile/water with 0.1% formic acid) using UPLC-MS. Adjust gradient elution parameters to improve peak resolution. Validate recovery rates via spiked samples and internal standards (e.g., deuterated analogs). Report limits of detection/quantitation and matrix effects .

Q. What integrative approaches are recommended for studying this compound’s multi-omics interactions?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify cross-omics networks. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of key targets .

Data Presentation Guidelines

- Tables : Include mean ± SD, p-values, and effect sizes. Example for dose-response

| Concentration (µM) | Viability (%) | Apoptosis (%) | p-value vs. Control |

|---|---|---|---|

| 0 (Control) | 100 ± 5 | 5 ± 1 | — |

| 10 | 75 ± 8 | 20 ± 3 | 0.003 |

- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels adhere to metric system conventions (e.g., “µM” instead of “uM”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.